Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Esterification: The carboxylic acid group can be esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the use of advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Difluoromethyl ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- Methyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate
Comparison:
- Uniqueness: The presence of the difluoromethyl group in Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.
- Reactivity: The difluoromethyl group can participate in unique chemical reactions that are not possible with other substituents, making this compound valuable in synthetic chemistry.
Biological Activity
Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on recent research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₈H₈F₂N₂O₂ |
Molecular Weight | 204.17 g/mol |
CAS Number | 1204298-65-6 |
Boiling Point | Not available |
Purity | >95% |
The compound features a difluoromethyl group, which is critical for its biological activity, enhancing lipophilicity and potentially influencing binding affinity to biological targets.
Antifungal Activity
Research indicates that this compound exhibits potent antifungal properties. In a study comparing various pyrazole derivatives, it was found that this compound displayed higher antifungal activity against several phytopathogenic fungi than established fungicides like boscalid. The structure-activity relationship (SAR) analysis revealed that the difluoromethyl group significantly enhances antifungal efficacy by improving molecular interactions with fungal enzymes .
Anticancer Activity
In addition to its antifungal properties, this compound has shown promise as an anticancer agent. A study involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that derivatives of pyrazoles, including this compound, exhibited notable cytotoxic effects. The combination of this compound with doxorubicin resulted in a significant synergistic effect, enhancing the overall cytotoxicity against cancer cells .
The mechanism underlying the biological activity of this compound involves the inhibition of specific enzymes crucial for cell survival in both fungi and cancer cells. Molecular docking studies suggest that the carbonyl oxygen atom in the compound can form hydrogen bonds with key residues in target enzymes, disrupting their function and leading to cell death .
Case Study 1: Antifungal Efficacy
A series of experiments tested the antifungal efficacy of this compound against seven different species of fungi. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungals, suggesting a strong potential for agricultural applications .
Case Study 2: Anticancer Synergy
In vitro studies on breast cancer cell lines revealed that when this compound was administered alongside doxorubicin, there was a marked increase in apoptosis rates compared to either treatment alone. This finding underscores the potential for developing combination therapies using this compound .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of substituents on the pyrazole ring for enhancing biological activity. Variations in alkyl and aryl groups at specific positions were shown to affect both potency and selectivity against fungal and cancerous cells. Compounds with larger substituents tended to exhibit stronger bioactivities due to increased steric interactions with target sites .
Properties
IUPAC Name |
methyl 5-(difluoromethyl)-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-11-5(6(8)9)4(3-10-11)7(12)13-2/h3,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNZXNNKWIXQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.